molecular formula C13H28OSi B12559580 [(Dec-1-en-4-yl)oxy](trimethyl)silane CAS No. 144527-94-6

[(Dec-1-en-4-yl)oxy](trimethyl)silane

Cat. No.: B12559580
CAS No.: 144527-94-6
M. Wt: 228.45 g/mol
InChI Key: ODGKMBAQCGPDRM-UHFFFAOYSA-N
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Description

(Dec-1-en-4-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dec-1-en-4-yloxy group attached to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dec-1-en-4-yl)oxysilane typically involves the reaction of dec-1-en-4-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Dec-1-en-4-ol+Trimethylsilyl chloride(Dec-1-en-4-yl)oxysilane+HCl\text{Dec-1-en-4-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(Dec-1-en-4-yl)oxysilane} + \text{HCl} Dec-1-en-4-ol+Trimethylsilyl chloride→(Dec-1-en-4-yl)oxysilane+HCl

Industrial Production Methods

On an industrial scale, the production of (Dec-1-en-4-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Dec-1-en-4-yl)oxysilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(Dec-1-en-4-yl)oxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Dec-1-en-4-yl)oxysilane involves its ability to form stable bonds with various substrates. The trimethylsilyl group acts as a protective group for hydroxyl functionalities, preventing unwanted reactions during synthetic processes. The compound can also participate in cross-coupling reactions, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • (Propargyloxy)trimethylsilane
  • (Methoxy)trimethylsilane
  • (Ethoxy)trimethylsilane

Uniqueness

(Dec-1-en-4-yl)oxysilane is unique due to the presence of the dec-1-en-4-yloxy group, which imparts distinct reactivity and properties compared to other trimethylsilyl ethers. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.

Properties

CAS No.

144527-94-6

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

IUPAC Name

dec-1-en-4-yloxy(trimethyl)silane

InChI

InChI=1S/C13H28OSi/c1-6-8-9-10-12-13(11-7-2)14-15(3,4)5/h7,13H,2,6,8-12H2,1,3-5H3

InChI Key

ODGKMBAQCGPDRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=C)O[Si](C)(C)C

Origin of Product

United States

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